Enhanced Lipophilicity vs. 2-Phenoxyethylamine
The lipophilicity of 2-Phenoxy-2-phenylethan-1-amine is quantitatively distinct from its simpler analog, 2-phenoxyethylamine, a factor that critically influences membrane permeability and CNS penetration potential. The target compound's calculated logP value is 2.7654 , which is substantially higher than the logP of 1.7244 reported for the comparator 2-phenoxyethylamine [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 2.7654 |
| Comparator Or Baseline | 2-Phenoxyethylamine: 1.7244 |
| Quantified Difference | +1.041 (Target is ~1.04 logP units more lipophilic) |
| Conditions | Computational prediction (standard methods from vendor datasheets) |
Why This Matters
The significantly higher logP value for 2-Phenoxy-2-phenylethan-1-amine makes it a more suitable scaffold for projects requiring molecules with improved membrane permeability or where higher lipophilicity is a desirable SAR feature.
- [1] Boc Sciences. 2-Phenoxyethylamine (CAS 1758-46-9) Technical Datasheet (LogP 1.7244). View Source
